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Compound of Interest

Compound Name: Dihydroxyfumaric acid hydrate

Cat. No.: B1142101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
dihydroxyfumaric acid hydrate, a molecule of interest in various chemical and
pharmaceutical research fields. This document presents available spectroscopic data from
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), offering insights into its structural features. Detailed experimental protocols are also
provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for
dihydroxyfumaric acid. It is important to note that while data for the anhydrous form is more
readily available, the characteristics of the hydrate are inferred based on established principles
of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for dihydroxyfumaric acid hydrate is not readily available in public
spectroscopic databases. However, based on the molecular structure, the expected *H and 3C
NMR chemical shifts in a suitable deuterated solvent (e.g., D20 or DMSO-de) are postulated
below. The presence of water of hydration would typically be observed as a broad singlet in the
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1H NMR spectrum, the chemical shift of which can vary depending on the solvent and
concentration.

Table 1: Predicted NMR Spectroscopic Data for Dihydroxyfumaric Acid

Predicted Chemical

Nucleus _ Multiplicity Assignment
Shift (ppm)
Hydroxyl protons (-
1H 40-5.0 Singlet (broad) Y P (
OH)
) Carboxylic acid
H 10.0-13.0 Singlet (broad)
protons (-COOH)
) Carboxylic acid
13C 165 - 175 Singlet
carbons (-COOH)
13C 140 - 150 Singlet Alkene carbons (C=C)

Note: Predicted values are based on the general chemical environment of the functional
groups. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of dihydroxyfumaric acid (anhydrous) has been reported. For the hydrate, the
presence of water molecules will introduce characteristic O-H stretching and H-O-H bending

vibrations.

Table 2: IR Spectroscopic Data for Dihydroxyfumaric Acid
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_ Anhydrous Expected Hydrate o
Functional Group Vibrational Mode
Wavenumber (cm~1)  Wavenumber (cm™?2)

O-H (Carboxylic Acid) 2500-3300 (broad) 2500-3300 (broad) Stretching
O-H (Water of .

) 3200-3600 (broad) Stretching
Hydration)
C=0 (Carboxylic Acid)  1680-1720 1680-1720 Stretching
C=C (Alkene) 1620-1680 1620-1680 Stretching
C-O 1210-1320 1210-1320 Stretching
O-H (Alcohol) 3200-3600 (broad) Overlapped with water  Stretching
H-O-H (Water of )

~1630 Bending

Hydration)

Data for the anhydrous form is based on publicly available spectra. Expected values for the
hydrate are based on typical vibrational frequencies of water in crystalline solids.

Mass Spectrometry (MS)

Mass spectrometry data for dihydroxyfumaric acid is available, and the fragmentation pattern
for the hydrate is expected to be similar, with an initial loss of water being a likely fragmentation
step. The data presented below is for the anhydrous form.[1]

Table 3: Mass Spectrometry Data for Dihydroxyfumaric Acid

Technique Precursor lon (m/z) Major Fragment lons (m/z)
GC-MS 148 (M+) 130, 102, 84, 73, 55
MS-MS 146.9935 ([M-H]-) 103.1, 103.9, 59.3

Note: The molecular weight of dihydroxyfumaric acid is 148.07 g/mol , and the monoisotopic
mass is 148.0008 Da. The hydrate will have a higher molecular weight corresponding to the
number of water molecules.
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of an organic acid like dihydroxyfumaric acid
hydrate is as follows:

o Sample Preparation: Dissolve 5-10 mg of dihydroxyfumaric acid hydrate in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or D20) in a clean, dry 5 mm
NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be
applied if necessary.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio
(typically 16-64 scans).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans will be required due to the lower natural abundance and
sensitivity of the 13C nucleus (typically 1024 scans or more).

o Arelaxation delay of 2-5 seconds is recommended.
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o Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the spectra to
the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of a solid crystalline hydrate can be performed using the following protocol:
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of dihydroxyfumaric acid hydrate with approximately 100-200
mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle
until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several
minutes to form a transparent or semi-transparent pellet.

e Instrumentation: Use a Fourier-Transform Infrared spectrometer.

o Data Acquisition:

o

Record a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet in the sample holder and acquire the sample spectrum.

o

Typically, spectra are collected over a range of 4000-400 cm~* with a resolution of 4 cm™1.

[e]

Co-add 16-32 scans to improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

A general procedure for the analysis of a small organic acid by mass spectrometry is as
follows:

e Sample Preparation:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1142101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o For Electrospray lonization (ESI-MS), dissolve a small amount of the sample (e.g., 1
mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

o For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation)
may be necessary to increase the volatility of the analyte.

 Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
ESI or El for GC-MS) and mass analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition:

o Introduce the sample into the mass spectrometer. For ESI-MS, this is typically done via
direct infusion or through a liquid chromatograph. For GC-MS, the sample is injected into

the gas chromatograph.
o Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu).

o For tandem mass spectrometry (MS/MS), select the precursor ion of interest and subject it
to collision-induced dissociation to obtain a fragmentation spectrum.

o Data Processing: Analyze the resulting mass spectra to determine the molecular weight and
fragmentation pattern of the compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between the observed data and the chemical structure.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Spectroscopic Analysis Data Acquisition & Processing

NMR Spectrometer 1H & 3C NMR Spectra

Dissolve/Derivatize

Prepare KBr
Pellet

Dihydroxyfumaric Acid
Hydrate

Dissolve in
Deuterated Solvent

Click to download full resolution via product page

Caption: General experimental workflow for the spectroscopic analysis of dihydroxyfumaric
acid hydrate.
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Caption: Logical relationship between spectroscopic data and the elucidation of molecular
structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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